molecular formula C10H9FN2OS B1482897 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2098014-87-8

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1482897
CAS No.: 2098014-87-8
M. Wt: 224.26 g/mol
InChI Key: VAEKQVGPBMWCAE-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with a 2-fluoroethyl group at the N1 position and a thiophen-2-yl moiety at the C3 position. The aldehyde functional group at the C4 position enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or materials. The fluorine atom in the 2-fluoroethyl group may improve metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

IUPAC Name

1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c11-3-4-13-6-8(7-14)10(12-13)9-2-1-5-15-9/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEKQVGPBMWCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structural features including a fluoroethyl moiety and a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing new therapeutic agents.

The molecular formula of this compound is C10H9FN2O2SC_{10}H_{9}FN_{2}O_{2}S, with a molecular weight of 240.25 g/mol. The compound's structure can be represented as follows:

PropertyValue
IUPAC Name1-(2-fluoroethyl)-3-thiophen-2-yl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC10H9FN2O2S
Molecular Weight240.25 g/mol
InChI KeyHANNTMFODGZQSF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole core through the reaction of hydrazine with a diketone or β-keto ester, followed by the introduction of the thiophene ring via cross-coupling reactions. The fluoroethyl group is introduced through nucleophilic substitution reactions using fluoroethyl halides.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that certain derivatives demonstrated excellent antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 8 to 11 μg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that pyrazole derivatives can selectively inhibit the proliferation of cancer cells. For instance, compounds similar to this compound were reported to exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and P388 (leukemia) cells, with IC50 values indicating potent activity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This could involve binding to enzymes or receptors that play critical roles in cellular signaling pathways, leading to modulation of biological responses such as cell growth and apoptosis .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in various biological assays:

  • Antimicrobial Efficacy : A study synthesized multiple pyrazole derivatives and evaluated their antimicrobial sensitivity using agar dilution methods, revealing significant antibacterial properties against multiple pathogens .
  • Anticancer Evaluation : Another investigation focused on the anticancer effects of fused pyrazoles linked to triazoles, demonstrating that certain compounds exhibited high potency against cancer cell lines with promising interactions at the molecular level .

Scientific Research Applications

Chemical Properties and Structure

The compound features a distinct structure characterized by:

  • Pyrazole Core : A five-membered ring containing two nitrogen atoms.
  • Fluoroethyl Group : Enhances biological activity through halogenation.
  • Thiophene Ring : Contributes to the compound's reactivity.
  • Aldehyde Functional Group : Imparts potential for further chemical modifications.

The molecular formula is C10H10FN3SC_{10}H_{10}FN_3S with a molecular weight of approximately 240.26 g/mol.

Chemistry

In the realm of organic synthesis, 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde serves as a valuable building block for creating more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it useful in the synthesis of novel materials and compounds.

Biology

The compound has shown promise in various biological applications:

  • Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives exhibit significant antimicrobial properties against resistant bacterial strains such as Escherichia coli and Staphylococcus aureus . The fluoroethyl group may enhance this activity.
  • Anti-inflammatory Effects : Research suggests that similar compounds can inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6), indicating potential anti-inflammatory properties . The specific effects of this compound require further investigation.
  • Anticancer Properties : Pyrazole derivatives have been studied for their anticancer effects, particularly their ability to modulate androgen receptor pathways in prostate cancer cell lines . This compound's structural characteristics suggest it may exhibit similar activities.

Medicine

The therapeutic potential of this compound is being explored in drug development. Its biological activities position it as a candidate for treating various diseases, including infections and inflammatory conditions.

Industry

In industrial applications, this compound can be utilized in the development of new materials, such as polymers and coatings, which may possess specific properties due to its unique chemical structure. The ability to modify its functional groups also allows for customization based on desired material characteristics.

Case Studies

Several studies have provided insights into the applications of pyrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that certain pyrazole derivatives effectively inhibited bacterial growth in vitro, suggesting that this compound may similarly exhibit antimicrobial properties against resistant strains .
  • Anti-inflammatory Research : Animal model studies have indicated that pyrazole compounds can significantly reduce inflammatory markers following administration, showcasing their potential in treating inflammatory diseases .
  • Anticancer Activity : Investigations into the antiproliferative effects of pyrazole derivatives on various cancer cell lines revealed promising results, indicating that further exploration of this compound could lead to new cancer therapies .

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde lies in its substitution pattern. Key analogs and their substituents are summarized below:

Compound Name N1 Substituent C3 Substituent Biological Activity (if reported) Reference
This compound 2-Fluoroethyl Thiophen-2-yl Not explicitly reported N/A
1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 4-Chlorophenyl Thiophen-2-yl Antibacterial activity (vs. streptomycin)
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Isopropylbenzyl 4-Fluorophenyl Potent against P. aeruginosa, B. subtilis
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (derivative 5b) H (unsubstituted) Thiophen-2-yl Comparable to Amoxicillin (bacterial strains)
1-(7-Chloroquinolin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (6a) 7-Chloroquinolin-4-yl Thiophen-2-yl Antitubercular activity (yield: 72–82%)

Key Observations :

  • Fluorine vs. Chlorine: The 2-fluoroethyl group may enhance metabolic stability compared to bulkier aryl substituents (e.g., chlorophenyl or quinolinyl) .
  • Thiophen-2-yl vs. Other Heterocycles : Thiophen-2-yl derivatives generally exhibit stronger antimicrobial activity than furan or pyridine analogs, likely due to sulfur’s electron-rich nature enhancing target binding .
Physicochemical Properties
  • Molecular Weight : Estimated at ~249.26 g/mol (C11H10FN2OS), comparable to 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (219.21 g/mol) .

Preparation Methods

Condensation and Cyclization Approach

The pyrazole ring substituted at the 3-position with a thiophen-2-yl group is commonly synthesized via condensation of thiophene-2-carboxaldehyde with hydrazine derivatives, followed by cyclization.

  • Typical procedure: Thiophene-2-carboxaldehyde reacts with hydrazine hydrate under acidic catalysis to form a hydrazone intermediate, which then cyclizes to yield 3-(thiophen-2-yl)-1H-pyrazole (precursor to the target compound).

  • Reaction conditions: Acidic medium (e.g., acetic acid), reflux temperature, and controlled stoichiometry optimize the formation of the pyrazole ring.

Introduction of the Aldehyde Group at the 4-Position

Vilsmeier-Haack Formylation

The aldehyde group at the 4-position of the pyrazole ring is typically introduced via the Vilsmeier-Haack reaction , a well-established formylation method for heterocycles.

  • Reagents: Dimethylformamide (DMF) and phosphoryl chloride (POCl₃) generate the Vilsmeier reagent in situ.

  • Process: The pyrazole precursor is treated with the Vilsmeier reagent at low temperature (0–5°C) to prevent side reactions, followed by workup to yield the 4-carbaldehyde derivative.

  • Optimization: Careful temperature control and use of polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane) improve yield and selectivity.

N-1 Alkylation with 2-Fluoroethyl Group

Alkylation Strategy

The N-alkylation of the pyrazole nitrogen with a 2-fluoroethyl substituent is generally achieved via nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride).

  • Method: The pyrazole-4-carbaldehyde is treated with 2-fluoroethyl halide in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide or acetonitrile.

  • Conditions: Mild heating (room temperature to 60°C) promotes alkylation without affecting the aldehyde group.

  • Purification: Flash chromatography using cyclohexane/ethyl acetate gradients isolates the N-alkylated product with high purity.

Alternative Synthetic Routes and Advances

Palladium-Catalyzed Cross-Coupling

For related pyrazole derivatives, palladium-catalyzed cross-coupling reactions of triflate intermediates with heteroaryl boronic acids or alkynes have been employed to introduce diverse substituents at the 3-position. This methodology could be adapted for the preparation of thiophene-substituted pyrazoles, followed by formylation and N-alkylation steps.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Notes
1 Pyrazole ring formation Thiophene-2-carboxaldehyde + hydrazine hydrate, acid catalyst, reflux Forms 3-(thiophen-2-yl)-1H-pyrazole core
2 Formylation (Vilsmeier-Haack) DMF + POCl₃, 0–5°C, aprotic solvent Introduces aldehyde at 4-position
3 N-alkylation 2-fluoroethyl halide + base (K2CO3/NaH), DMF or MeCN, mild heat N-1 substitution with 2-fluoroethyl group

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm aromatic protons of thiophene (δ ~6.9–7.5 ppm) and aldehyde proton (δ ~9.8–10.2 ppm), as well as fluoroethyl signals.

  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight consistent with C11H9FN2OS (accounting for 2-fluoroethyl substitution).

  • X-ray Crystallography: For unambiguous structural determination, especially to confirm regiochemistry and substitution pattern.

Research Findings and Optimization Notes

  • Strict temperature control during Vilsmeier-Haack reaction minimizes side products and improves yield.

  • Use of polar aprotic solvents enhances solubility and reaction efficiency.

  • Flash chromatography with gradient elution is effective for purification.

  • Alkylation with 2-fluoroethyl halides requires careful base selection to avoid aldehyde reduction or side reactions.

  • Potential adaptation of regioselective one-pot methods using trichloromethyl enones may streamline synthesis in future studies.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde?

Answer: The synthesis typically involves two key steps:

  • Vilsmeier-Haack Formylation : The pyrazole ring is formylated at the 4-position using the Vilsmeier-Haack reagent (POCl₃/DMF) under controlled conditions (e.g., ice bath, 50–75°C for 6–8 hours). This method is efficient for introducing the carbaldehyde group .
  • Substitution at N1 : A 2-fluoroethyl group is introduced via nucleophilic substitution or alkylation reactions. For example, reacting 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours .

Q. Key Optimization Parameters :

  • Excess POCl₃ ensures complete cyclization and formylation .
  • Temperature control (50–75°C) prevents side reactions during formylation .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves the 3D structure, including bond angles and conformations. SHELX software (e.g., SHELXL) is widely used for refinement .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., thiophen-2-yl protons at δ 7.0–7.5 ppm, fluoroethyl CH₂ at δ 4.2–4.8 ppm) .
    • ¹⁹F NMR : Identifies the fluoroethyl group (δ -210 to -220 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₀F₃N₂OS: 265.05) .

Q. What biological activities have been reported for structurally analogous pyrazole-4-carbaldehydes?

Answer:

  • Antimicrobial Activity : Halogen-substituted derivatives (e.g., 4-chlorophenyl analogs) show enhanced activity against E. coli, P. aeruginosa, and B. subtilis compared to methoxy or nitro groups. MIC values range from 8–32 µg/mL, outperforming ampicillin in some cases .
  • Antifungal Activity : Thiophene-containing derivatives inhibit A. niger and F. oxysporum (zone of inhibition: 12–18 mm at 100 µg/mL) .

Mechanistic Insight : The carbaldehyde group enhances electrophilicity, facilitating interactions with microbial enzymes .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

Answer:

  • Reagent Stoichiometry : Use 1.5–2.0 equivalents of POCl₃ in the Vilsmeier-Haack step to ensure complete formylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCE) improve reaction homogeneity and reduce byproducts .
  • Purification Strategies : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound with >95% purity .

Data Contradiction Note : Some studies report lower yields (40–50%) for fluoroethyl derivatives due to steric hindrance, requiring iterative optimization .

Q. How can structural modifications enhance bioactivity while maintaining stability?

Answer:

  • Fluorine Substitution : The 2-fluoroethyl group improves metabolic stability and lipophilicity (logP ~2.5), enhancing membrane permeability .
  • Thiophene Ring Functionalization : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the thiophene 5-position increases antimicrobial potency by 2–4 fold .

Computational Support : Molecular docking (e.g., AutoDock Vina) predicts stronger binding to E. coli DNA gyrase with halogenated analogs (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-halogenated) .

Q. How can crystallographic data resolve discrepancies in reported structural conformations?

Answer:

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in pyrazole derivatives .
  • Hydrogen Bonding Analysis : SCXRD reveals intermolecular C=O···H–N interactions stabilizing the crystal lattice (distance: 2.8–3.0 Å) .

Case Study : A fluoroethyl-thiophene analog showed a distorted pyrazole ring (N–N–C angle: 128°) due to steric clash, confirmed via SCXRD .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 1 ppm) .
  • Storage : In airtight containers under nitrogen at -20°C to prevent aldehyde oxidation .

Methodological Challenges and Solutions

Q. How can researchers address inconsistent antimicrobial activity data across studies?

Answer:

  • Standardized Assays : Use CLSI guidelines for disc diffusion (e.g., Mueller-Hinton agar, 37°C, 18–24 hrs) to reduce variability .
  • Positive Controls : Include streptomycin or ampicillin to calibrate inhibition zones .

Contradiction Example : A 2023 study reported lower activity against S. aureus (MIC = 64 µg/mL) compared to earlier work (MIC = 16 µg/mL), attributed to differences in bacterial strains .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

Answer:

  • DFT Calculations (Gaussian 16) : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic sites (e.g., carbaldehyde carbon) .
  • Molecular Dynamics (GROMACS) : Simulate solvation effects in DMSO/water mixtures to assess hydrolytic stability .

Q. What novel applications are emerging for fluorinated pyrazole derivatives?

Answer:

  • Anticancer Agents : Analogues with pyridinyl substituents inhibit topoisomerase II (IC₅₀ = 1.2 µM) .
  • PET Imaging Probes : ¹⁸F-labeled derivatives target tumor-associated carbonic anhydrase IX .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

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